2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
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Overview
Description
2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring The presence of the ethyl group at the 2-position and the keto group at the 4-position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxyl derivatives .
Scientific Research Applications
2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Imidazo[1,5-a]pyrimidines: These compounds also feature a fused ring system but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific substitution pattern and the presence of the keto group.
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-ethyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C8H9N3O/c1-2-6-10-5-3-4-9-8(12)7(5)11-6/h3-4H,2H2,1H3,(H,9,12)(H,10,11) |
InChI Key |
WXBVTKJKLVROHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C=CNC2=O |
Origin of Product |
United States |
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